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molecular formula ClO<br>Cl2O B1205322 Chlorine monoxide CAS No. 7791-21-1

Chlorine monoxide

Cat. No. B1205322
M. Wt: 86.9 g/mol
InChI Key: RCJVRSBWZCNNQT-UHFFFAOYSA-N
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Patent
US08603231B2

Procedure details

To adjust the solubility of the chloride and sulfate solutions, hydrochloric acid and sulfuric acid may be used, respectively, in the similar way while producing oxy chloride and oxy sulfate adhesives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[ClH:7].S(=O)(=O)(O)[OH:9]>>[O:3]([Cl:7])[Cl:1].[S:2]1([O:6][O:9][O:5]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(Cl)Cl
Name
Type
product
Smiles
S1(=O)(=O)OOO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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